N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

kinase inhibition biochemical assay SAR study

N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 921476-01-9) is a fully synthetic small molecule that belongs to the thiazolyl-urea-acetamide chemotype, a class explored for kinase and proliferation-related targets. Its structure integrates a central 2-aminothiazole ring bearing a 2-methoxyphenyl urea at the 2-position and an N-(3,5-dichlorophenyl)acetamide side chain at the 4-position, with a molecular formula of C19H16Cl2N4O3S and a molecular weight of 451.32 g/mol.

Molecular Formula C19H16Cl2N4O3S
Molecular Weight 451.32
CAS No. 921476-01-9
Cat. No. B2383166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
CAS921476-01-9
Molecular FormulaC19H16Cl2N4O3S
Molecular Weight451.32
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N4O3S/c1-28-16-5-3-2-4-15(16)24-18(27)25-19-23-14(10-29-19)9-17(26)22-13-7-11(20)6-12(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27)
InChIKeyPHRVYSPKKGQDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (921476-01-9): Procurement-Relevant Chemical Identity and Core Substructural Features


N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 921476-01-9) is a fully synthetic small molecule that belongs to the thiazolyl-urea-acetamide chemotype, a class explored for kinase and proliferation-related targets. Its structure integrates a central 2-aminothiazole ring bearing a 2-methoxyphenyl urea at the 2-position and an N-(3,5-dichlorophenyl)acetamide side chain at the 4-position, with a molecular formula of C19H16Cl2N4O3S and a molecular weight of 451.32 g/mol [1]. The compound is primarily supplied for research use in biochemical and cell-based assays, though a comprehensive profile of its potency, selectivity, and ADME properties has not been reported in any indexed primary literature or patent to date.

Why Generic Substitution Is Not Supported for N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Without Direct Comparative Data


Closely related thiazolyl-urea-acetamide analogs, such as those carrying 4-chlorophenyl, isopropyl, n-butyl, or 3-chloro-4-methoxyphenyl substituents on the acetamide or urea moiety, are sold interchangeably by some chemical vendors, but their biological and physicochemical equivalence has not been demonstrated in any publicly available head-to-head study [1]. In the absence of comparative data on target binding kinetics, cellular efficacy, metabolic stability, or off-target profiles, selecting any analog as a direct substitute for the target compound introduces unquantifiable risk into assay reproducibility and SAR interpretation [2]. The 3,5-dichlorophenyl substitution pattern uniquely influences the conformational preference and hydrogen-bonding capacity of the terminal amide, which can alter recognition by kinase hinge regions and other ATP-binding pockets, making activity-level extrapolation from mono-halogenated or aliphatic analogs scientifically unsound without corroborating data.

N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide: Quantitative Differentiation Evidence Summary


Potency and Selectivity Profile Remains Unreported Across Any Kinase or Cellular Target Panel

A systematic search of PubMed, Google Scholar, Patentscope, and PubChem Bioassay databases through May 2026 retrieves zero records with measured IC50, Kd, EC50, or percent inhibition data for N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide against any isolated enzyme, cell line, or target [1]. In contrast, structurally related ureido-thiazole derivatives described in the Journal of Saudi Chemical Society (2024) show anti-proliferative IC50 values ranging from 1.2 to 18.7 μM against HepG2 and Huh7 hepatocellular carcinoma lines, but these data correspond to differently substituted analogs and cannot be extrapolated to the target compound [2]. The absence of any quantitative activity data represents the single most critical gap for procurement decision-making.

kinase inhibition biochemical assay SAR study

No ADME or Pharmacokinetic Data Exist to Support In Vivo Application Scenarios

No published studies have measured aqueous solubility, logP, microsomal stability, permeability, plasma protein binding, or in vivo pharmacokinetic parameters (Cmax, t1/2, AUC, bioavailability) for the target compound [1]. Key indicators such as the calculated logP (approximately 3.8–4.2 based on the C19H16Cl2N4O3S structure) suggest moderate lipophilicity, but without experimental determination, formulation planning and in vivo dosing strategies cannot be evidence-based . Analogs with simpler N-substitution patterns, such as N-butyl and N-isopropyl derivatives, are available from chemical suppliers but similarly lack published PK profiles.

pharmacokinetics metabolic stability ADME

Comparative Structural Analysis Confirms the 3,5-Dichlorophenyl Acetamide as the Defining Differentiator Over Mono-Halogenated and Aliphatic Analogs

The target compound is distinguished from the broad patent genus (US6645990) and vendor-listed analogs by the presence of two chlorine atoms at the meta positions of the phenylacetamide terminus, whereas the most frequently referenced comparators bear a 3-chloro-4-methoxyphenyl (CAS 897614-08-3), 4-chlorophenyl, n-butyl, or isopropyl group at the same position [1]. The 3,5-dichloro substitution pattern increases steric occupancy of the kinase hinge pocket and enhances the sigma-withdrawing effect, which in related kinase inhibitor series has been shown to reduce off-rate and improve residence time on the target [2]. However, this inference remains hypothetical for the specific compound until experimentally verified binding data become available.

structure-activity relationship differential substitution chemical biology probe

Research Application Scenarios for N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Based on Structural and Class-Level Characteristics


Chemical Biology Probe for Kinase Hinge Region Occupancy Studies

The thiazolyl-urea-acetamide scaffold, particularly with the 3,5-dichlorophenyl substitution, is hypothesized to engage the hinge region of ATP-binding kinases in a manner distinct from mono-halogenated analogs. Procurement of this compound is warranted only when a kinase selectivity profiling campaign (e.g., KINOMEscan or similar panel) is planned to generate the first target engagement data. Until such data exists, the compound should be treated as an uncharacterized chemical probe [1].

Building Block for Focused Analog Synthesis and SAR Expansion

The compound can serve as a late-stage diversification intermediate for medicinal chemistry programs exploring thiazole-based kinase inhibitors. Its 3,5-dichlorophenyl acetamide group provides a synthetically robust handle for further functionalization (e.g., Suzuki coupling, amidation). Researchers developing SAR around the acetamide terminus may find this compound a valuable synthetic precursor, provided purity is analytically confirmed [2].

Negative Control for Analyzing Ureido-Thiazole Series Activity

In the absence of any reported biological activity, this compound could be utilized as a negative control or inactive comparator in assays designed to validate the activity of more potent ureido-thiazole derivatives. Confirming inactivity under standardized assay conditions strengthens the argument that activity in this series is driven by specific substituent modifications rather than the core scaffold itself [1].

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.